{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine

Lipophilicity logP CNS drug design

Researchers optimizing CNS receptor ligands require precise control over lipophilicity; substituting N9-alkyl analogs without defined logP leads to inconsistent SAR. {9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine (CAS 1209393-35-0) delivers logP 1.71-1.94, intermediate between N-cyclopropyl (1.21) and N-benzyl (2.67) analogs, enabling systematic permeability modulation. - >100-fold sigma-2 affinity shifts vs. other N9-substituents. - Fsp³ = 1.0, MW 196.33, ≥98% purity; ideal for fragment screening. - Primary amine for amide/sulfonamide/urea library synthesis. Supplied with CoA; non-hazardous ambient shipping.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13639811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCN1C2CCCC1CC(C2)CN
InChIInChI=1S/C12H24N2/c1-2-6-14-11-4-3-5-12(14)8-10(7-11)9-13/h10-12H,2-9,13H2,1H3
InChIKeyIYWDRIZYLBAIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine: Physicochemical & Scaffold Overview


{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine (CAS 1209393-35-0, MW 196.33 g/mol, C12H24N2) is a bicyclic diamine building block featuring the 9-azabicyclo[3.3.1]nonane scaffold with an n-propyl substituent at the bridgehead nitrogen (N9) and a methanamine group at the 3-position . The compound belongs to a series of N-alkyl-9-azabicyclo[3.3.1]nonane-3-methanamine derivatives offered by multiple commercial suppliers at purities ranging from 95% to 98% . This scaffold is structurally related to the core of granisetron, a clinically established 5-HT3 receptor antagonist, and has been exploited in medicinal chemistry programs targeting sigma-2 receptors, monoamine reuptake inhibition, and muscarinic receptor modulation [1][2].

LogP Window Intermediate lipophilicity for CNS multiparameter optimization; distinct from N-cyclopropyl and N-benzyl analogs
Fsp3 Profile Fully saturated bicyclic scaffold (maximal sp3 fraction) for 3D fragment library design
Supply Multi-vendor availability at high purity tiers; orthogonal QC documentation reduces procurement risk

Why N-Alkyl Variation Prevents Direct Substitution


Within the 9-azabicyclo[3.3.1]nonane-3-methanamine series, the identity of the N9-substituent fundamentally alters key physicochemical determinants—logP, molecular weight, rotatable bond count, and steric bulk—that govern downstream performance in biological screening, synthetic derivatization, and formulation development . The n-propyl group (logP ~1.71–1.94) occupies a distinct lipophilicity window that is neither as polar as the N-cyclopropyl analog (logP 1.21 [1]) nor as lipophilic as the N-benzyl analog (logP 2.67 [2]), meaning that simply substituting one analog for another would yield different membrane permeability, solubility, and protein binding profiles in any biological assay context [3]. Furthermore, in sigma-2 receptor programs where the 9-azabicyclo[3.3.1]nonane scaffold is a privileged core, even subtle N-substituent changes produce >100-fold differences in binding affinity and σ1/σ2 selectivity ratios [4]. These quantifiable divergences make unambiguous compound identity and batch-specific characterization essential for reproducible research outcomes.

N9‑alkyl identity shift The n‑propyl group defines a distinct logP and steric profile; swapping to cyclopropyl, benzyl, or isopropyl analogs alters permeability and protein binding—reported ΔlogP ≥0.3 between variants.
Receptor affinity drift Within sigma‑2 programs, N‑substituent changes produced >100‑fold affinity differences. Direct substitution with another N‑alkyl analog may shift SAR unpredictably.
Batch‑identity verification Even under the same CAS, vendor‑grade and batch‑specific purity can vary. Confirm identity and purity through orthogonal methods before cross‑study comparison.

{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine: Analog Differentiation Evidence


LogP Window Distinct from Cyclopropyl and Benzyl Analogs

The n-propyl substituent on the target compound yields a computed/measured logP of 1.71–1.94, as reported by Fluorochem (logP 1.71) and ChemBase (logP 1.94), which is approximately 0.5–0.7 log units higher than the N-cyclopropyl analog (logP 1.21 [ChemBase]) and approximately 0.7–1.0 log units lower than the N-benzyl analog (logP 2.674 [ChemBase]) [1][2][3]. This positions the n-propyl variant in an intermediate lipophilicity range (logP ~1.7–1.9) that is distinct from the N-isopropyl analog (logP 1.724 [4]) and the N-cyclopropylmethyl analog (logP 1.61–1.69 [5]), and markedly different from the N-methyl granisetron impurity E scaffold (logP 1.60 ). A difference of ≥0.3 log units between analogs is considered significant for membrane permeability and off-target binding predictions, supporting non-interchangeability in biological assay contexts.

LogP Window
Cross‑study comparable
Target: logP 1.71–1.94. N‑Cyclopropyl: 1.21 (Δ +0.5–0.7). N‑Benzyl: 2.67 (Δ −0.7–1.0). N‑Isopropyl: 1.72.
Distinct intermediate lipophilicity for CNS design; not interchangeable with more polar or lipophilic analogs.
Computed logP from vendor datasheets; experimental validation may refine values.
Lipophilicity logP CNS drug design physicochemical profiling ADME prediction

Maximum Fsp3 for 3D Fragment Library Design

The target compound achieves an Fsp3 (fraction of sp3-hybridized carbons) value of 1.0, as reported in the Fluorochem product datasheet, indicating that every carbon atom in the molecule is sp3-hybridized—the maximum possible value for this metric . This fully saturated character contrasts with aromatic-containing analogs in the broader 9-azabicyclo[3.3.1]nonane series, such as the N-benzyl derivative (C16H24N2, containing 6 aromatic sp2 carbons, reducing Fsp3 below 1.0), and positions the n-propyl compound as a purely aliphatic, three-dimensional building block. Fsp3 ≥ 0.45 is correlated with higher clinical success rates in drug discovery campaigns, and values approaching 1.0 are sought after for fragment libraries and diversity-oriented synthesis collections aiming to explore underexploited 3D chemical space [1]. The combination of Fsp3 = 1.0, MW = 196.33 (within the lead-like range of ≤350 Da), logP = 1.71, HBD = 1, and HBA = 2 places the compound well within commonly accepted lead-likeness filters (Rule of Three for fragments) .

Fsp3 Maximum
Supporting evidence
Fsp3 = 1.0 (all sp3 carbons); MW 196; logP 1.71; HBD 1; HBA 2; rotatable bonds 3.
Fully saturated 3D building block meeting Rule of Three; supports fragment‑based screening design.
Vendor‑computed descriptors; high Fsp3 correlates with clinical success in drug discovery (Lovering 2009).
Fsp3 fraction sp3 lead-likeness 3D scaffold fragment-based drug discovery

Multi-Vendor Purity and Batch Analysis Documentation

The target compound is commercially available from at least four independent suppliers with documented purity specifications: Fluorochem (98%, Product Code F700039), AKSci (97%, Cat. 4054EB), Leyan (98%, Product No. 1357024), and Enamine LLC (95%, EN300-89005) [1]. The 98% purity tier (Fluorochem, Leyan) represents the highest available specification for this specific N-alkyl variant, and both suppliers offer supporting analytical documentation (Certificate of Analysis, NMR, HPLC, or GC traces upon request) . In contrast, several closest N-alkyl analogs are available at only 95% from the Enamine enumeration series (cyclopropyl, isopropyl, cyclopropylmethyl, benzyl) [2][3][4][5], with fewer suppliers offering the 97–98% tier for those specific substitution patterns. The availability of ≥97% purity from multiple independent sources reduces single-supplier dependency risk for procurement planning and provides orthogonal purity verification options.

Purity & Supply
Cross‑study comparable
≥97% from 3+ vendors (Fluorochem 98%, Leyan 98%, AKSci 97%, Enamine 95%). N‑benzyl analog available only at 95% from single source.
Supply chain resilience and independent purity verification reduce single‑vendor dependency.
Vendor QC methods (HPLC, NMR, GC); COA available upon request.
Purity specification vendor comparison quality assurance batch analysis procurement

Rotatable Bond Advantage vs. Constrained Cycloalkyl Analogs

The n-propyl substituent contributes three rotatable bonds to the target compound (the N–CH2, CH2–CH2, and CH2–CH3 bonds of the propyl chain), as confirmed by the SMILES string (CCCN1C2CCCC1CC(CN)C2) and vendor-reported rotatable bond count [1]. This is one more rotatable bond than either the N-cyclopropyl analog (constrained ring, 2 rotatable bonds total) or the N-isopropyl analog (branched, 2 rotatable bonds), and equal to the N-cyclopropylmethyl analog (3 rotatable bonds) but with a linear rather than branched-chain geometry . Each additional rotatable bond increases the conformational ensemble accessible to the molecule, which can be advantageous for induced-fit binding mechanisms or for exploring diverse binding poses in fragment-based screening, though it also carries an entropic penalty upon binding. The linear n-propyl chain provides a directional, flexible hydrophobic extension that can probe deeper into lipophilic binding pockets compared to the more compact and directionally constrained cyclopropyl or isopropyl groups [2].

Rotatable Bonds
Cross‑study comparable
3 rotatable bonds (n‑propyl). Cyclopropyl: 2, Isopropyl: 2, Benzyl: 4. Linear chain extends conformational reach vs constrained rings.
Highest conformational flexibility among non‑aromatic N‑alkyl analogs; may probe deeper lipophilic pockets.
Rotatable bond count from SMILES analysis; entropic penalty upon binding may apply.
Rotatable bonds conformational flexibility molecular recognition entropy binding pocket adaptation

N-Propyl Substitution: 5-HT3 and Sigma Receptor Pharmacophore Modulation

The 9-azabicyclo[3.3.1]nonane scaffold is the core structural element of granisetron, a clinically used 5-HT3 receptor antagonist (Ki = 3.9 nM at 5-HT3 receptors), where the N9-methyl substitution and endo-3-amine geometry are essential pharmacophoric features [1][2]. The target compound differs from the granisetron amine core (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, CAS 76272-56-5) by two key structural modifications: (i) N9-n-propyl replacing N9-methyl, increasing logP by ~0.11–0.34 units and steric bulk at the bridgehead, and (ii) a methanamine (CH2NH2) at the 3-position rather than a direct amine (NH2), extending the basic center by one methylene unit . In sigma-2 receptor programs, the N-substituent on 9-azabicyclo[3.3.1]nonan-3α-yl carbamate/phenylcarbamate analogs profoundly influences binding: compounds with N-(4-fluorobenzyl) (WC-26) and N-(2-fluoroethyl) (WC-59) substitutions achieved Ki values of 2.58 nM and 0.82 nM at σ2 receptors, respectively, with σ1/σ2 selectivity ratios of 557 and 2,087 [3]. While no direct binding data exist for the N-propyl-methanamine variant specifically, the established SAR demonstrates that even single-atom changes at the N9 position can produce >100-fold differences in receptor affinity and subtype selectivity, underscoring that the N-propyl variant occupies a distinct and untested region of chemical space within this pharmacologically validated scaffold class [3].

Receptor Pharmacophore
Class‑level inference
9‑azabicyclo scaffold shared with granisetron (5‑HT3 Ki 3.9 nM). N‑substituent changes in sigma ligands yield >100‑fold σ2 affinity shifts (WC‑26 Ki 2.58 nM, WC‑59 Ki 0.82 nM).
Scaffold‑class context only; no direct binding data for this N‑propyl‑methanamine analog.
SAR derived from carbamate analogs (Chu 2009); verify receptor activity in target assays.
5-HT3 receptor sigma-2 receptor granisetron scaffold N-alkyl SAR antiemetic chemosensitization

Application Scenarios for {9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine


CNS Lead Optimization: Lipophilicity Tuning for 5-HT3/Sigma Receptors

In medicinal chemistry campaigns targeting CNS receptors where the 9-azabicyclo[3.3.1]nonane scaffold is established (5-HT3, sigma-2, monoamine transporters), the n-propyl variant provides a logP of 1.71–1.94—a lipophilicity increment of ~0.5–0.7 units above the N-cyclopropyl analog and ~0.7–1.0 units below the N-benzyl analog . This intermediate logP range is compatible with CNS drug-like space (typically logP 1–4) and can be exploited to modulate blood-brain barrier penetration, off-target binding, and metabolic stability in a systematic SAR exploration without introducing aromatic character that could trigger CYP450 liabilities [1]. The primary amine handle at the 3-methanamine position enables facile derivatization (amide coupling, reductive amination, sulfonamide formation) for library synthesis.

Fully Saturated Bicyclic Diamine for 3D Fragment Libraries

For fragment-based drug discovery (FBDD) groups building sp3-rich screening libraries, the target compound offers a rare combination of complete carbon saturation (Fsp3 = 1.0), low molecular weight (196.33 Da, within fragment Rule of Three), balanced HBD/HBA count (1/2), and commercial availability at ≥97% purity from multiple vendors [1]. Its three-dimensional bicyclic architecture provides greater shape diversity than linear aliphatic diamines while maintaining solubility advantages over flat aromatic fragments. The n-propyl chain contributes conformational flexibility (3 rotatable bonds) that allows the fragment to adapt to diverse protein binding site geometries during crystallographic fragment screening [2].

Synthetic Intermediate for Granisetron Analogs and Impurity Standards

For pharmaceutical development groups working on granisetron-related compounds, the n-propyl-methanamine compound serves as a synthetic intermediate for generating N9-n-propyl analogs of granisetron via acylation of the primary amine with indazole-3-carboxylic acid derivatives . It can also function as a reference standard or systematic impurity marker in HPLC method development for granisetron active pharmaceutical ingredient (API), where N9-alkyl variants beyond the expected N9-methyl impurity E represent potential process-related impurities requiring chromatographic resolution [1]. The compound's distinct retention time (driven by its unique logP) facilitates method specificity validation.

Diversity-Oriented Synthesis: N9-Alkyl Enumeration for Scaffold-Hopping

In drug discovery programs aiming to generate novel intellectual property around the 9-azabicyclo[3.3.1]nonane scaffold, the n-propyl compound fills a critical gap in the systematic N9-alkyl enumeration series (methyl → cyclopropyl → isopropyl → propyl → cyclopropylmethyl → benzyl) . Its linear three-carbon chain geometry, intermediate logP, and three rotatable bonds distinguish it from all other members of the series, offering a unique combination of steric, electronic, and conformational properties for scaffold-hopping studies. When coupled with diverse 3-position derivatization (amide, sulfonamide, urea, or carbamate formation), the n-propyl variant expands accessible chemical space beyond what is covered by the more commonly explored N-methyl and N-benzyl analogs [1].

Application
Selection Property
Validation Focus
CNS receptor SAR (5‑HT3/sigma‑2)
Intermediate logP window, N9‑propyl steric profile
Permeability, binding selectivity, metabolic stability profiling
3D fragment library design
Fully saturated bicyclic core (Fsp3 maximal), MW
Crystallographic hit triaging, solubility assessment
Granisetron impurity/research intermediate
3‑methanamine derivatization handle, distinct logP from N‑methyl
HPLC method specificity, amide/urea coupling yield
Diversity‑oriented synthesis (scaffold‑hopping)
N9‑alkyl series gap filler, linear chain geometry
Library enumeration, IP‑relevant chemical space exploration
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